2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the sulfanyl linkage: This can be achieved by reacting 4-chlorothiophenol with an appropriate alkylating agent under basic conditions.
Amidation: The resulting sulfanyl compound is then reacted with propargylamine to form the desired propanamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The alkyne group can undergo addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Addition: Catalysts like palladium or platinum are often used for hydrogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted chlorophenyl derivatives.
Addition: Saturated or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfanyl or alkyne functionalities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of sulfanyl and alkyne groups in biological systems, potentially leading to new insights into enzyme interactions or metabolic pathways.
Mechanism of Action
The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, while the alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
- 2-[(4-fluorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
- 2-[(4-methylphenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to other halogenated or substituted phenyl derivatives. The combination of the sulfanyl and alkyne functionalities also provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-ynylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9H,8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRCXTUFHHPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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